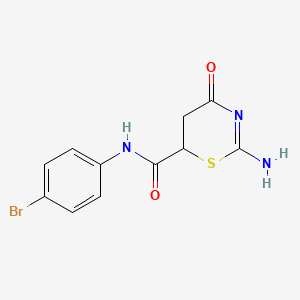
1-(1-benzofuran-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzofuran-2-ylcarbonyl)-4-(2-fluorophenyl)piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BFP or piperazine benzofuran and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of BFP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D3 receptor. This dual action may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
BFP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and to decrease the release of dopamine in the nucleus accumbens. BFP has also been found to increase the levels of the neurotransmitters serotonin and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BFP in lab experiments is its selectivity for certain receptors, which allows for more targeted research. However, one limitation is that BFP has poor solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on BFP. One area of interest is its potential use in the treatment of anxiety and depression. Additionally, further investigation into its antipsychotic properties could lead to the development of new treatments for schizophrenia. Finally, research on the structure-activity relationship of BFP could lead to the development of more potent and selective ligands for various receptors.
Synthesemethoden
The synthesis of BFP involves the reaction of 1-benzofuran-2-carboxylic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazolide. This intermediate is then reacted with 2-fluorophenylpiperazine to yield BFP. The reaction can be carried out in a variety of solvents, including dichloromethane, tetrahydrofuran, and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
BFP has been studied for its potential use as a ligand for various receptors, including the serotonin 5-HT1A receptor and the dopamine D3 receptor. It has also been investigated as a potential treatment for anxiety and depression. In addition, BFP has been found to have antipsychotic properties, making it a promising candidate for the treatment of schizophrenia.
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-15-6-2-3-7-16(15)21-9-11-22(12-10-21)19(23)18-13-14-5-1-4-8-17(14)24-18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIILQKDSRPKFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5178634.png)

![pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)

![1-(hydroxymethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5178661.png)
![N-(4-acetylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5178667.png)
![diisobutyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5178683.png)